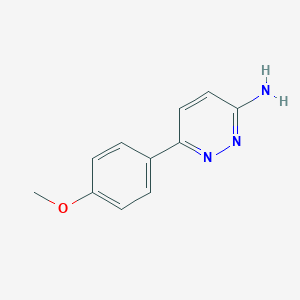

6-(4-Methoxyphenyl)pyridazin-3-amine

Descripción general

Descripción

- Su nombre sistemático es 2,2’-[6-(4-Metoxi-fenil)-1,3,5-triazina-2,4-diyl]bis{5-[(2-etilhexil)oxi]fenol} .

- Bemotrizinol se utiliza principalmente en formulaciones de protectores solares debido a su capacidad para absorber tanto la radiación UVB como UVA .

- El compuesto tiene dos picos de absorción, ubicados en longitudes de onda de aproximadamente 310 nm y 340 nm .

Bemotrizinol: es un compuesto orgánico con la fórmula química . Pertenece a la clase de .

Métodos De Preparación

- Bemotrizinol se puede sintetizar a través de varias rutas. Un método común implica la reacción de 4-metoxifenol (también conocido como Mequinol ) con bromuro de 2-etilhexilo para formar el éter correspondiente.

- El intermedio resultante se hace reaccionar luego con cloruro de cianúrico para producir Bemotrizinol.

- Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones optimizadas.

Análisis De Reacciones Químicas

- Bemotrizinol es estable bajo radiación UV y no sufre degradación significativa.

- No participa fácilmente en reacciones químicas comunes como la oxidación, reducción o sustitución.

- Los productos principales formados a partir de las reacciones de Bemotrizinol son típicamente derivados del propio compuesto.

Aplicaciones Científicas De Investigación

Chemical Properties and Basic Information

- Chemical Name : 6-(4-Methoxyphenyl)pyridazin-3-amine

- CAS Number : 4776-87-8

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.22 g/mol

- Purity : ≥98%

This compound is an aminopyridazine derivative, which serves as a key intermediate in the synthesis of various bioactive molecules.

Synthesis of Bioactive Compounds

One of the primary applications of this compound is its role in the synthesis of SR 95103, a selective and competitive GABA-A receptor antagonist. This receptor plays a crucial role in the central nervous system, and compounds targeting it have implications for treating anxiety disorders and epilepsy .

Antimicrobial Activities

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. The ability of this compound to act against various pathogens makes it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in infectious disease treatment .

Cancer Research

Pyridazine derivatives are being explored for their anticancer properties. The modulation of signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy. The compound's structure allows it to interact with key proteins involved in tumor growth, making it a subject of interest in oncology research .

Neurological Studies

Given its role as a GABA-A receptor antagonist, this compound is relevant in neurological studies focusing on neurotransmission and neuropharmacology. It may help elucidate mechanisms underlying conditions like depression and schizophrenia, where GABAergic signaling is disrupted .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related pyridazine derivative exhibited significant antibacterial activity against Staphylococcus aureus. Although specific data on this compound is limited, the structural similarities suggest comparable efficacy .

Case Study 2: GABA-A Receptor Modulation

Research involving SR 95103 highlighted its effectiveness in modulating GABA-A receptors in vitro, leading to decreased neuronal excitability. This underscores the potential therapeutic applications of compounds like this compound in treating neurological disorders .

Mecanismo De Acción

- Bemotrizinol absorbe la radiación UV y la disipa como calor, evitando el daño de la piel.

- Actúa como un fotoestabilizador para otros filtros UV, prolongando su eficacia.

- Los objetivos moleculares del compuesto incluyen las células de la piel y las células productoras de melanina.

Comparación Con Compuestos Similares

- Bemotrizinol es único debido a sus picos de absorción duales y su excelente fotoestabilidad.

- Los compuestos similares incluyen avobenzona , octocrileno y octinoxato .

Actividad Biológica

6-(4-Methoxyphenyl)pyridazin-3-amine is an aminopyridazine derivative notable for its biological activity, particularly as a precursor in the synthesis of the selective GABA-A receptor antagonist SR 95103. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, especially in neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 201.22 g/mol. The compound features a pyridazine core with an amino group at the third position and a para-methoxyphenyl substituent at the sixth position, contributing to its unique chemical reactivity and biological activity.

The primary mechanism of action for this compound is linked to its role as a precursor for SR 95103, which acts as a selective antagonist of GABA-A receptors. These receptors are pivotal in mediating inhibitory neurotransmission in the central nervous system. The binding of SR 95103 to GABA-A receptors disrupts chloride ion flow across neuronal membranes, potentially leading to anxiolytic and anticonvulsant effects .

Biological Activities

Research indicates that compounds containing pyridazine moieties exhibit a variety of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

- Anticancer Potential : The compound has been investigated for its anticancer properties, with certain derivatives demonstrating cytotoxic effects against various cancer cell lines. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving bioavailability and efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- GABA-A Receptor Antagonism : In vitro studies demonstrated that SR 95103 could displace radiolabeled GABA from rat brain membranes with an apparent Ki value of 2.2 μM, confirming its role as a competitive antagonist at GABA-A receptors .

- Antimicrobial Testing : A study evaluated various pyridazine derivatives for their antibacterial properties, revealing that some exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Cytotoxicity Studies : Research on related compounds indicated that certain derivatives showed significant cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(3-Methoxyphenyl)pyridazin-3-amine | Similar pyridazine core with different phenyl substituent | Potentially different biological activity profile |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Contains chlorine instead of methoxy group | Enhanced reactivity due to halogen presence |

| 6-(4-Fluorophenyl)pyridazin-3-amine | Fluorine substituent on the phenyl ring | Increased metabolic stability due to fluorine |

| 6-(Phenyl)pyridazin-3-amine | No methoxy group; only phenyl substitution | Broader spectrum of activity due to lack of electron-donating groups |

The unique feature of this compound lies in its methoxy group, which enhances lipophilicity and alters interactions with biological targets compared to other similar compounds.

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547973 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-87-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.